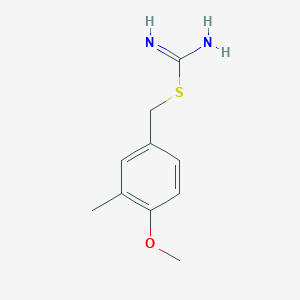![molecular formula C15H18O B14216058 [6-(Ethenyloxy)hept-4-yn-1-yl]benzene CAS No. 825627-93-8](/img/structure/B14216058.png)
[6-(Ethenyloxy)hept-4-yn-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Ethenyloxy)hept-4-yn-1-yl]benzene: is a chemical compound with a unique structure that includes an ethenyloxy group attached to a hept-4-yn-1-yl chain, which is further connected to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Ethenyloxy)hept-4-yn-1-yl]benzene typically involves the reaction of a benzene derivative with an appropriate alkyne and ethenyloxy group. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [6-(Ethenyloxy)hept-4-yn-1-yl]benzene can undergo oxidation reactions, particularly at the alkyne and ethenyloxy groups.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially if there are electron-withdrawing groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalyst
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Alkanes or alkenes
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: In organic synthesis, [6-(Ethenyloxy)hept-4-yn-1-yl]benzene is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the materials science industry, this compound is investigated for its potential use in the development of novel polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of [6-(Ethenyloxy)hept-4-yn-1-yl]benzene largely depends on its application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are still under investigation .
Comparison with Similar Compounds
[6-(Vinyloxy)hept-4-yn-1-yl]benzene: Similar structure but with a vinyloxy group instead of an ethenyloxy group.
[6-(Methoxy)hept-4-yn-1-yl]benzene: Similar structure but with a methoxy group instead of an ethenyloxy group.
Uniqueness: The presence of the ethenyloxy group in [6-(Ethenyloxy)hept-4-yn-1-yl]benzene provides unique reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
825627-93-8 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
6-ethenoxyhept-4-ynylbenzene |
InChI |
InChI=1S/C15H18O/c1-3-16-14(2)10-6-4-7-11-15-12-8-5-9-13-15/h3,5,8-9,12-14H,1,4,7,11H2,2H3 |
InChI Key |
YCPIXNYQBCUCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCCCC1=CC=CC=C1)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)

![N-[4-(Dodecyloxy)benzoyl]glycine](/img/structure/B14216005.png)







